

Thiazolo[5,4-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiazolo[5,4-b]pyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **thiazolo[5,4-b]pyridine** core is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine has established it as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.^{[1][2]} This guide provides a comprehensive overview of the **thiazolo[5,4-b]pyridine** core, including its structure, nomenclature, synthesis, key reactions, and its burgeoning role in drug discovery, with a particular focus on its application as a scaffold for kinase inhibitors.

Core Structure and Nomenclature

The **thiazolo[5,4-b]pyridine** scaffold consists of a thiazole ring fused to a pyridine ring. The fusion occurs at the 5 and 4 positions of the thiazole ring and the 'b' face of the pyridine ring, respectively.

Structure and Numbering:

The standard IUPAC numbering for the **thiazolo[5,4-b]pyridine** ring system is as follows:

Caption: Numbering of the **Thiazolo[5,4-b]pyridine** core.

Nomenclature:

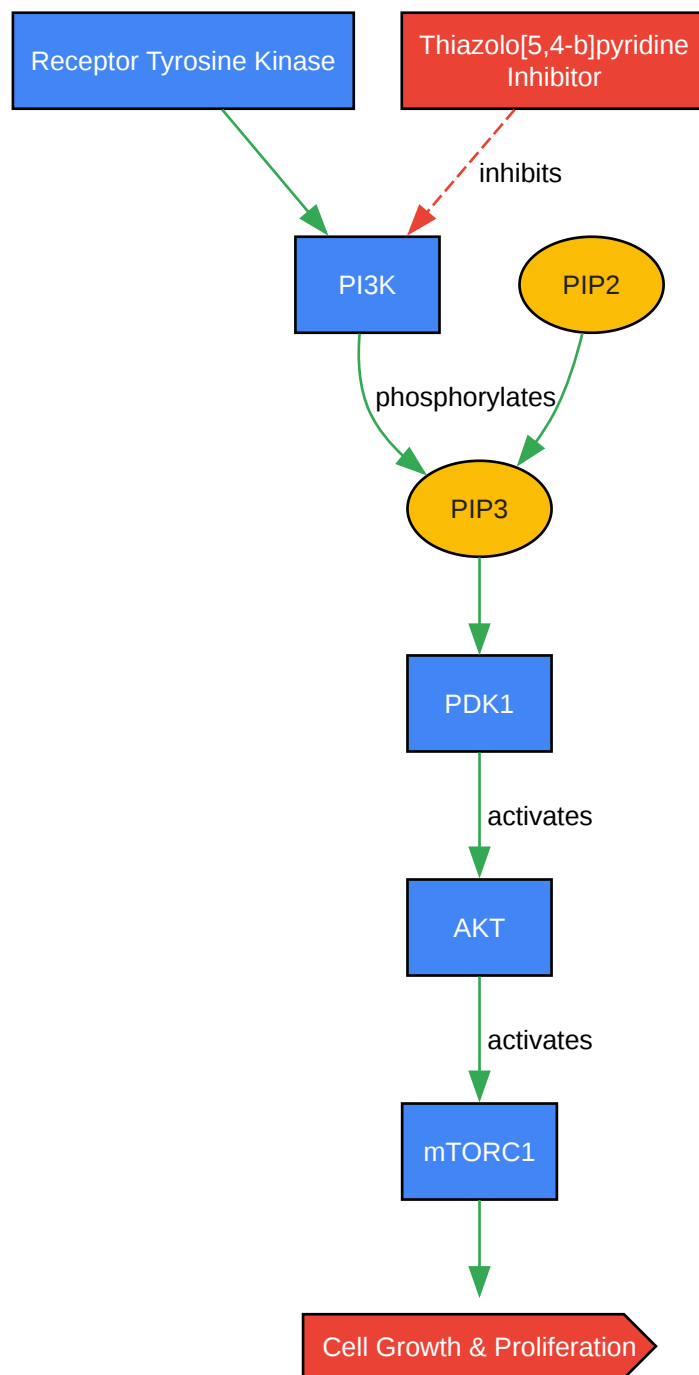
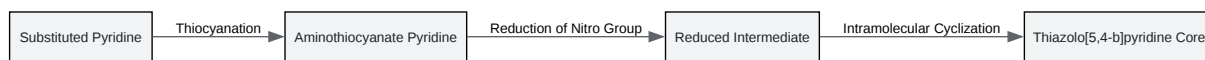
The systematic name for this heterocyclic system is [\[1\]](#)**thiazolo[5,4-b]pyridine**.[\[3\]](#) Substituents are named and numbered according to their position on this core structure. For example, a bromine atom at position 6 would be named 6-bromothiazolo[5,4-b]pyridine.

Synthesis of the Thiazolo[5,4-b]pyridine Core

Several synthetic routes to the **thiazolo[5,4-b]pyridine** scaffold have been reported, often starting from substituted pyridines. A common strategy involves the construction of the thiazole ring onto a pre-existing pyridine derivative.

A representative synthetic scheme is the reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea.[\[4\]](#) Another versatile method involves the intramolecular cyclization of a substituted pyridine bearing a thiocyanate and an amino group.
[\[2\]](#)

General Synthetic Workflow:



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- To cite this document: BenchChem. [Thiazolo[5,4-b]pyridine: A Privileged Scaffold in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319707#thiazolo-5-4-b-pyridine-core-structure-and-nomenclature]

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